molecular formula C12H13F3N2O3 B11488546 Propanoic acid, 3,3,3-trifluoro-2-[[(phenylamino)carbonyl]amino]-, ethyl ester

Propanoic acid, 3,3,3-trifluoro-2-[[(phenylamino)carbonyl]amino]-, ethyl ester

Cat. No.: B11488546
M. Wt: 290.24 g/mol
InChI Key: HWDHOLOEZNKOFK-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-[(PHENYLCARBAMOYL)AMINO]PROPANOATE is a trifluoromethylated compound known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which imparts distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(PHENYLCARBAMOYL)AMINO]PROPANOATE typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-[(PHENYLCARBAMOYL)AMINO]PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Friedel–Crafts alkylation with phenols can yield trifluoromethylated phenolic compounds, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-[(PHENYLCARBAMOYL)AMINO]PROPANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(PHENYLCARBAMOYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-[(PHENYLCARBAMOYL)AMINO]PROPANOATE is unique due to the presence of both trifluoromethyl and phenylcarbamoyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex fluorinated compounds and potential pharmaceuticals.

Properties

Molecular Formula

C12H13F3N2O3

Molecular Weight

290.24 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(phenylcarbamoylamino)propanoate

InChI

InChI=1S/C12H13F3N2O3/c1-2-20-10(18)9(12(13,14)15)17-11(19)16-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,16,17,19)

InChI Key

HWDHOLOEZNKOFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)NC(=O)NC1=CC=CC=C1

Origin of Product

United States

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